乙基(甲氧基)胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

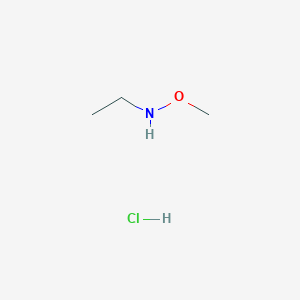

Ethyl(methoxy)amine hydrochloride is a chemical compound with the molecular formula C3H10ClNO . It is used as a reagent in the preparation of O-methyl oximes and is also used in the synthesis of O-methyl oximes from aldehydes or ketones .

Synthesis Analysis

Methoxyamine is prepared via O-alkylation of hydroxylamine derivatives. For example, it is obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . A nanostructured nickel catalyst has been reported for the general and selective synthesis of primary amines via reductive amination, employing ammonia dissolved in water .

Molecular Structure Analysis

The molecular weight of Ethyl(methoxy)amine hydrochloride is 111.57 g/mol . The IUPAC name for this compound is N-methoxyethanamine;hydrochloride . The InChI code is 1S/C3H9NO.ClH/c1-3-4-5-2;/h4H,3H2,1-2H3;1H . The Canonical SMILES for this compound is CCNOC.Cl .

Chemical Reactions Analysis

Analogous to the behavior of hydroxylamine, methoxyamine condenses with ketones and aldehydes to give imines . Methoxyamine is used as a synthon for NH2+. It undergoes deprotonation by methyl lithium to give CH3ONHLi .

科学研究应用

Pharmacology

Ethyl(methoxy)amine hydrochloride: is utilized in the synthesis of piperidine derivatives, which are crucial in drug design and present in numerous pharmaceuticals . Its role in the formation of piperidine structures makes it valuable for developing new medications with potential therapeutic effects.

Biochemistry

In biochemistry, this compound is involved in the study of biogenic amines, which are low molecular weight organic nitrogen compounds with significant physiological functions and pharmacological properties . It serves as a building block in the synthesis of these amines, aiding in the exploration of their biochemical pathways and effects.

Agriculture

Ethyl(methoxy)amine hydrochloride: may be used in agricultural chemistry to synthesize compounds that can act as intermediates for the development of agrochemicals . Its reactivity with various functional groups allows for the creation of novel molecules that could be tested for plant growth regulation or pest control.

Material Science

In material science, this chemical serves as a precursor in the synthesis of polymers and other materials with specific properties . Its incorporation into larger molecules can lead to the development of new materials with desired characteristics such as increased durability or enhanced conductivity.

Environmental Science

This compound’s applications extend to environmental science, where it can be used to study the degradation of organic compounds in the environment . Understanding its behavior and breakdown can provide insights into environmental pollution and assist in the development of strategies for remediation.

Analytical Chemistry

Ethyl(methoxy)amine hydrochloride: is significant in analytical chemistry, particularly in derivatization methods used in gas chromatography and mass spectrometry . It helps in modifying the analyte properties for better separation and detection, enhancing the sensitivity and accuracy of analytical methods.

Chemical Engineering

In chemical engineering, it is involved in process optimization for the synthesis of complex organic molecules . Its reactivity is harnessed to improve yields and reduce by-products in various chemical reactions, contributing to more efficient and sustainable industrial processes.

Food Science

Lastly, in food science, derivatives of Ethyl(methoxy)amine hydrochloride are examined for their formation during the cooking process and their potential health effects . Research in this area aims to understand the impact of food preparation methods on the formation of potentially harmful compounds.

安全和危害

作用机制

Mode of Action

It is known that the reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as schiff bases . This reaction is acid-catalyzed and reversible, similar to acetal formation .

Biochemical Pathways

It is known that the compound can participate in reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Result of Action

It is known that the compound can form imine derivatives when reacted with aldehydes and ketones . These imine derivatives can have various effects on the cell, depending on the specific targets and pathways involved .

Action Environment

It is known that the compound is stable under normal storage conditions .

属性

IUPAC Name |

N-methoxyethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO.ClH/c1-3-4-5-2;/h4H,3H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUULGKHTMXMIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNOC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl(methoxy)amine hydrochloride | |

CAS RN |

1195657-97-6 |

Source

|

| Record name | ethyl(methoxy)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Aminomethyl)oxan-4-yl]methanol](/img/structure/B1291429.png)

![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1291433.png)

![7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1291437.png)

![1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1291442.png)

![1H-Pyrrolo[2,3-d]pyridazine](/img/structure/B1291449.png)